molecular formula C6H8N4O B2911959 N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide CAS No. 519018-61-2

N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B2911959
CAS No.: 519018-61-2
M. Wt: 152.157
InChI Key: FAJGIZOUEWEFOL-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1H-1,2,4-triazole-5-carboxamide (CAS 519018-61-2) is a chemical compound with the molecular formula C6H8N4O and a molecular weight of 152.15 g/mol . It is characterized by a density of 1.41 g/cm³ and a refractive index of 1.592 . This solid is supplied for research and development applications. The compound is a functionalized 1,2,4-triazole, a privileged scaffold in medicinal and materials chemistry. The 1,2,4-triazole core is a significant structural motif, embedded in more than 30 approved and marketed drugs, including antiviral and antifungal agents such as Ribavirin and Voriconazole . Its broad utility stems from its ability to participate in various coordination modes and its relevance in drug discovery programs. This specific molecule, featuring a cyclopropylamide group, serves as a valuable building block for lead-oriented synthesis. It is designed for use in expanding chemical space and generating diverse compounds for biological screening and materials science . Researchers can utilize this reagent in various synthetic transformations to create libraries of novel molecules. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c11-6(9-4-1-2-4)5-7-3-8-10-5/h3-4H,1-2H2,(H,9,11)(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJGIZOUEWEFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 1,2,4-triazole-5-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.

    Pathways Involved: It interferes with the metabolic pathways of microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural Analogues in the 1,2,4-Triazole Carboxamide Family

1-Heptanoyl-1H-1,2,4-triazole-5-carboxamide (CAS: 62735-18-6)
  • Structure: Acylated with a heptanoyl group instead of cyclopropyl.
  • Properties :
    • Higher lipophilicity (XLogP = 1.5) due to the aliphatic chain, enhancing membrane permeability .
    • Polar surface area (PSA) = 90.87 Ų, comparable to the cyclopropyl analogue, suggesting similar solubility profiles.
  • Applications : Primarily used in coordination chemistry for ligand design.
1-(Cyclohexylcarbonyl)-1H-1,2,4-triazole-5-carboxamide (CAS: 62735-24-4)
  • Structure : Cyclohexylcarbonyl substituent introduces bulkier steric hindrance.
  • Properties: Reduced rotational freedom (6 rotatable bonds) compared to the cyclopropyl derivative (3 rotatable bonds). Potential for enhanced stability in catalytic applications due to rigid conformation .
3-Bromo-1H-1,2,4-triazole-5-carboxamide
  • Structure : Bromine substitution at position 3.
  • Properties: Increased molecular weight (224.13 g/mol) and halogen-mediated reactivity, suitable for cross-coupling reactions . Lower hydrogen-bonding capacity (1 donor vs. 2 in the cyclopropyl analogue).

Comparison with 1,2,3-Triazole Carboxamide Derivatives

N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • Structure : 1,2,3-triazole isomer with aryl substituents.
  • Properties :
    • Distinct hydrogen-bonding patterns due to triazole ring isomerism.
    • Demonstrated anticancer activity in preclinical studies, attributed to the 4-methoxyphenyl group enhancing target affinity .
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY)
  • Structure : Chiral hydroxypropyl substituent.
  • Properties :
    • Improved water solubility due to the hydroxyl group.
    • Used in asymmetric catalysis and enantioselective synthesis .

Pyrazole Carboxamide Analogues

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide
  • Structure : Pyrazole core instead of triazole.
  • Higher melting points (133–183°C) due to rigid aryl substitutions, as seen in derivatives like 3a–3p .

Key Research Findings

Physicochemical Properties

Property N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide 1-Heptanoyl Derivative 3-Bromo Derivative
Molecular Weight (g/mol) 181.18 (calc.) 224.13 224.13
XLogP 1.2 (est.) 1.5 1.8
Hydrogen Bond Donors 2 1 1
Rotatable Bonds 3 6 4

Biological Activity

N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target of Action
this compound primarily targets various biochemical pathways involved in fungal growth inhibition and has shown potential as an antimicrobial agent. Its mechanism of action is similar to other triazole derivatives, which often inhibit the mitochondrial respiratory chain in fungi, leading to cell death.

Biochemical Pathways
The compound may influence multiple pathways, including those related to neurotransmission and inflammation. For instance, triazole derivatives have been shown to modulate the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This suggests that this compound could have anti-inflammatory properties alongside its antimicrobial effects.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability. The compound has a polar surface area of 71 Ų and a logP value of -0.93, suggesting favorable solubility characteristics that enhance its absorption and distribution within biological systems.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other triazole derivatives:

CompoundBiological ActivityUnique Features
This compound Antimicrobial, anti-inflammatoryCyclopropyl group enhances stability and bioavailability
1,2,3-Triazole-4-carboxamide Anticancer and antimicrobialDifferent potency and selectivity
1,2,4-Triazole-3-carboxamide Similar activities but varied efficacyDistinct structural characteristics

Case Studies and Research Findings

Recent studies have highlighted the efficacy of triazole derivatives in various biological contexts:

  • Antimicrobial Activity : A study demonstrated that triazole compounds exhibit significant antibacterial properties against Bacillus subtilis and other resistant strains. The introduction of specific substituents can enhance their activity against these pathogens .
  • Anti-inflammatory Effects : Research indicated that certain triazoles could inhibit pro-inflammatory cytokines effectively. For example, compounds from the triazole series were shown to reduce levels of nitric oxide (NO) and reactive oxygen species (ROS) in activated macrophages .
  • Anticancer Properties : In vitro studies have revealed that some triazoles can induce cell cycle arrest in cancer cell lines by targeting microtubule dynamics. This mechanism suggests potential applications in cancer therapy .

Q & A

Q. How to refine X-ray crystallography data using SHELX software?

  • Methodological Answer : Process diffraction data with SHELXC/D for phase determination. Use SHELXL for least-squares refinement, adjusting parameters like occupancy and anisotropic displacement. Validate with R-factors (target R1R_1 < 0.05) and electron density maps. Cross-check with PLATON for twinning or disorder analysis .

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